(R)-3-(2-Bromophenyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
(3R)-3-(2-bromophenyl)morpholine |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2/t10-/m0/s1 |
InChI Key |
QXECBXQGHZBTIT-JTQLQIEISA-N |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=CC=C2Br |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of R 3 2 Bromophenyl Morpholine
Electrophilic and Nucleophilic Transformations on the Morpholine (B109124) Nitrogen
The secondary amine of the morpholine ring in (R)-3-(2-Bromophenyl)morpholine provides a key site for a variety of chemical transformations, allowing for the introduction of diverse substituents.
N-Alkylation and Acylation Reactions
The nitrogen atom of the morpholine ring readily undergoes N-alkylation with various alkyl halides. These reactions are typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF), to yield the corresponding N-alkylated products. This process allows for the introduction of a wide range of alkyl groups, from simple methyl and ethyl groups to more complex moieties.
Similarly, N-acylation can be achieved by treating this compound with acylating agents like acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the acid byproduct. This functionalization introduces an amide linkage, which can alter the electronic and steric properties of the molecule.
| Reaction Type | Reagents | Conditions | Product Type |
| N-Alkylation | Alkyl halide, K₂CO₃ | DMF | N-Alkyl-(R)-3-(2-bromophenyl)morpholine |
| N-Acylation | Acyl chloride, Et₃N | CH₂Cl₂ | N-Acyl-(R)-3-(2-bromophenyl)morpholine |
Formation of N-Substituted Morpholine Adducts
Beyond simple alkylation and acylation, the morpholine nitrogen can participate in the formation of various adducts. For instance, it can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions typically proceed without the need for a catalyst and provide a straightforward method for introducing carbamoyl (B1232498) and thiocarbamoyl groups.
Furthermore, the secondary amine can be involved in reductive amination reactions with aldehydes and ketones. This two-step process, involving the initial formation of an iminium ion followed by reduction with an appropriate reducing agent like sodium triacetoxyborohydride, allows for the synthesis of a diverse array of N-substituted derivatives with more complex side chains.
Aromatic Reactivity of the Bromophenyl Moiety
The 2-bromophenyl group of this compound serves as a versatile handle for further molecular elaboration through various aromatic substitution and coupling reactions.
Functional Group Interconversions on the Bromophenyl Ring
The bromine atom on the phenyl ring can be transformed into other functional groups. For example, it can be converted to a cyano group through cyanation reactions, typically employing a cyanide source like copper(I) cyanide. This transformation opens up further synthetic possibilities, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
The bromine atom is an excellent leaving group for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. doi.org
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new C-C bonds by coupling the aryl bromide with a boronic acid or boronate ester. doi.org This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position of the phenyl ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds by coupling the aryl bromide with an amine. This provides a direct route to synthesize N-arylated derivatives.
Ullmann Condensation: This copper-catalyzed reaction can be employed for the formation of C-O bonds by coupling the aryl bromide with an alcohol or phenol, leading to the synthesis of diaryl ethers. More recently, multimetallic catalysis using two distinct catalysts has been shown to enable a general cross-Ullmann reaction, coupling aryl bromides with aryl triflates directly. nih.gov
| Coupling Reaction | Catalyst | Reactant | Bond Formed | Product Class |
| Suzuki-Miyaura | Palladium | Boronic acid/ester | C-C | Biaryl |
| Buchwald-Hartwig | Palladium | Amine | C-N | N-Arylated amine |
| Ullmann Condensation | Copper | Alcohol/Phenol | C-O | Diaryl ether |
Stereoselective Reactions and Diastereomeric Control
The chiral center at the C3 position of the morpholine ring can influence the stereochemical outcome of reactions, particularly those involving the introduction of new stereocenters.
When a new chiral center is created in a molecule that already contains a stereocenter, the formation of diastereomers is possible. The existing stereocenter in this compound can direct the approach of reagents, leading to a preferential formation of one diastereomer over the other. This diastereomeric control is highly dependent on the nature of the reactants, the reaction conditions, and the steric and electronic properties of the existing chiral center and the incoming group. For instance, in reactions involving the derivatization of the morpholine nitrogen or the bromophenyl ring, the chiral environment can influence the facial selectivity of the attack, resulting in diastereomeric excesses. The extent of this control is a critical consideration in the synthesis of stereochemically pure and complex molecules derived from this scaffold.
Synthesis of Complex Polycyclic Systems Incorporating this compound Derivatives
The synthesis of complex polycyclic systems from this compound relies on strategic chemical modifications to its core structure, followed by cyclization reactions. The presence of the 2-bromophenyl group is particularly advantageous, as it serves as a versatile handle for modern palladium-catalyzed cross-coupling and annulation reactions, which are powerful tools for constructing intricate molecular architectures. libretexts.orgrsc.org These methods often involve creating a new bond between the bromo-substituted carbon and another part of the molecule or a reaction partner, leading to the formation of new fused rings.
Research in this area focuses on intramolecular strategies, where a tether is first installed on the morpholine nitrogen, followed by a ring-closing reaction onto the phenyl group. This approach allows for the efficient assembly of novel, rigid polycyclic scaffolds containing the chiral morpholine unit.
Palladium-Catalyzed Intramolecular Heck Reaction
A primary strategy for elaborating the this compound scaffold is the intramolecular Heck reaction. organic-chemistry.org This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an alkene tethered to the morpholine nitrogen.
The synthetic sequence begins with the N-alkenylation of this compound. This is typically achieved by reacting the morpholine's secondary amine with an appropriate alkenyl halide (e.g., allyl bromide or 4-pentenoyl chloride after amide formation) under basic conditions. The resulting derivative, now containing a terminal double bond, is poised for cyclization.
The key intramolecular Heck cyclization is then carried out using a palladium catalyst, such as palladium(II) acetate (B1210297) or a pre-formed Pd(0) complex, along with a phosphine (B1218219) ligand and a base. libretexts.org The reaction proceeds via oxidative addition of the palladium catalyst to the aryl-bromide bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to form the final, fused polycyclic product and regenerate the catalyst. libretexts.org This methodology is known for its ability to create complex structures with high stereoselectivity. libretexts.org
Table 1: Hypothetical Substrates and Products for Intramolecular Heck Cyclization This table presents plausible transformations based on established Heck reaction principles. The specific yields and conditions are illustrative and would require experimental validation.
| Starting Derivative | Reagents & Conditions | Expected Polycyclic Product | Plausible Yield Range |
|---|---|---|---|
| N-allyl-(R)-3-(2-bromophenyl)morpholine | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMF, 110 °C | (R)-1-methylene-1,2,3,4,4a,9-hexahydrobenzo[f]pyrrolo[1,2-d] Current time information in Bangalore, IN.nih.govoxazepine | 65-80% |
| N-(pent-4-enoyl)-(R)-3-(2-bromophenyl)morpholine | Pd(OAc)₂, PPh₃, Et₃N, CH₃CN, 80 °C | (R)-3,4,4a,5-tetrahydro-2H-benzo[f]morpholino[4,3-a]azepin-1(9H)-one | 70-85% |
Tandem Annulation Reactions
More advanced and efficient strategies involve tandem or cascade reactions, where multiple bonds are formed in a single operation from easily accessible starting materials. rsc.orgrsc.org Drawing inspiration from palladium-catalyzed tandem reactions of other 2-bromoaryl systems, a plausible route for creating highly complex polycycles from this compound can be proposed. rsc.orgrsc.org
For instance, a tandem reaction could be initiated with this compound, an alkyne, and a suitable coupling partner in a one-pot procedure. One such hypothetical cascade could involve an initial Sonogashira coupling of the aryl bromide with an alkyne bearing a nucleophilic group. The newly formed intermediate could then undergo an intramolecular cyclization onto the morpholine ring or a pre-installed functional group, leading to the rapid assembly of a multi-ring system.
Another sophisticated approach is the palladium-catalyzed [5+2] rollover annulation. While not yet reported for this specific morpholine, this type of reaction has been used to create tricyclic 2-benzazepine systems from 1-benzylpyrazoles and alkynes. nih.gov This involves a twofold C-H activation process. nih.gov A similar conceptual pathway could potentially be developed for derivatives of this compound, where the molecule acts as a five-atom component in a cycloaddition with a two-atom partner like an alkyne, building a seven-membered ring fused to the original structure.
Table 2: Representative Tandem Reaction for Polycycle Synthesis This table illustrates a potential multi-component reaction based on known palladium-catalyzed tandem processes. The feasibility and outcome would depend on extensive experimental optimization.
| Reactant 1 | Reactant 2 | Catalyst System | Expected Polycyclic System | Key Bonds Formed |
|---|---|---|---|---|
| This compound | 2-Ethynylphenol | Pd(PPh₃)₄, CuI, Et₃N | Fused dibenzo[b,f] Current time information in Bangalore, IN.nih.govoxazepine derivative | 1x C-C, 1x C-O |
Applications of R 3 2 Bromophenyl Morpholine As a Synthetic Tool
Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The enantiomerically pure nature of (R)-3-(2-Bromophenyl)morpholine makes it an excellent candidate for use as a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary guides the formation of a specific stereoisomer, after which the auxiliary can be removed and often recycled. sigmaaldrich.com
While direct research on this compound as a chiral auxiliary is not extensively detailed in the provided results, the broader class of chiral morpholines and related structures demonstrates significant potential in this area. For instance, chiral oxazolidinones, which share structural similarities, are widely used in stereoselective aldol (B89426) reactions. wikipedia.org Similarly, chiral morpholines can be employed to direct the stereoselective functionalization of the molecule. researchgate.net The presence of the nitrogen and oxygen atoms in the morpholine (B109124) ring can coordinate to metal catalysts, influencing the steric environment around the catalytic center and thereby inducing asymmetry in the product. researchgate.netresearchgate.net The development of catalytic asymmetric syntheses of 3-substituted morpholines highlights the importance of this structural motif in creating chiral molecules. researchgate.net
Key Building Blocks in the Construction of Diverse Organic Molecules
This compound serves as a versatile building block for the synthesis of a wide array of more complex organic molecules. bldpharm.comamericanelements.com The bromine atom on the phenyl ring is a particularly useful functional group, enabling a variety of cross-coupling reactions such as Suzuki, Stille, and Hiyama couplings. These reactions allow for the introduction of new carbon-carbon bonds, providing access to a diverse range of substituted phenylmorpholine derivatives.
The morpholine scaffold itself is a privileged structure in medicinal chemistry, frequently appearing in bioactive molecules. researchgate.nete3s-conferences.org The ability to modify the 2-bromophenyl group through cross-coupling reactions, combined with potential modifications at the morpholine nitrogen, allows for the systematic exploration of chemical space and the generation of libraries of compounds for biological screening. tandfonline.comorgsyn.org The synthesis of various substituted morpholines from readily available starting materials underscores the utility of this heterocyclic system as a foundational element in organic synthesis. organic-chemistry.org
Intermediates for Advanced Pharmaceutical Scaffolds
The structural features of this compound make it a valuable intermediate in the synthesis of advanced pharmaceutical scaffolds. bldpharm.comamericanelements.com Morpholine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. researchgate.net
The "this compound" moiety can be found within the broader class of morpholine-containing compounds that have been investigated for various therapeutic applications. For example, research into morpholine derivatives has led to the development of potent inhibitors for various biological targets. e3s-conferences.org The ability to synthesize complex molecules from this intermediate allows for the creation of novel drug candidates with potentially enhanced efficacy and selectivity. The synthesis of chiral morpholines is a critical step in accessing these complex and medicinally relevant molecules. doi.orgresearchgate.net
In Vitro Biological Activity and Mechanistic Elucidation of R 3 2 Bromophenyl Morpholine and Analogues
Investigation of Antimicrobial Efficacy in Vitro
The antimicrobial properties of morpholine-containing compounds have been a subject of scientific inquiry, exploring their potential against various bacterial and fungal pathogens.
Antibacterial Spectrum and Potency in Vitro
Additionally, certain morpholine-containing 5-arylideneimidazolones have been investigated as potential antibiotic enhancers, suggesting a role for the morpholine (B109124) moiety in combating multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com These compounds, however, did not exhibit significant standalone antibacterial activity. nih.govmdpi.com The synthesis of various morpholine derivatives with potential antibacterial properties has been a focus of research, indicating the recognized potential of this chemical scaffold in antimicrobial drug discovery. researchgate.netresearchgate.net
It is important to note that the direct antibacterial spectrum and potency of (R)-3-(2-Bromophenyl)morpholine itself have not been specifically delineated in the available research.
Antifungal Spectrum and Potency in Vitro
The morpholine chemical class is well-established in the development of antifungal agents. researchgate.net Analogues such as fenpropimorph (B1672530) and amorolfine (B1665469) target enzymes in the ergosterol (B1671047) biosynthesis pathway, crucial for fungal cell membrane integrity. researchgate.net Research on novel azole derivatives incorporating a morpholine ring, such as UR-9746 and UR-9751, has shown in vitro activity against a range of fungal pathogens, including Candida albicans and Cryptococcus neoformans, with a potency comparable to fluconazole. nih.gov
Furthermore, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum fungicidal agents against Candida and Aspergillus species. nih.gov Phenylpropyl-morpholine derivatives, like Ro 14-4767/002 (amorolfine), have demonstrated high efficacy against dermatophytes and Cryptococcus neoformans, and moderate activity against Candida species. nih.gov The antifungal potential of morpholine-based surfactants has also been explored against drug-susceptible and resistant strains of Candida albicans and Cryptococcus neoformans. researchgate.net
While these findings highlight the antifungal potential of the morpholine scaffold, specific data on the antifungal spectrum and potency of this compound is not detailed in the provided sources.
Enzyme Inhibition Studies in Vitro
The inhibitory effects of morpholine-containing compounds and bromophenol derivatives have been investigated against several key enzymes.
Carbonic Anhydrase Inhibition Mechanisms
Bromophenol compounds have been identified as effective inhibitors of human carbonic anhydrase II (hCA II), with IC50 values ranging from 0.7 to 372 μM. nih.gov These findings suggest that bromophenols could serve as lead compounds for developing novel carbonic anhydrase inhibitors. nih.gov Similarly, morpholine-derived thiazoles have been synthesized and evaluated as inhibitors of bovine carbonic anhydrase-II (CA-II). rsc.org Some of these derivatives exhibited greater affinity for the enzyme than the standard inhibitor acetazolamide, with one of the most potent compounds demonstrating concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. rsc.org Human carbonic anhydrases (hCAs) are recognized therapeutic targets, and the design of isoform-specific inhibitors is an active area of research. nih.gov
However, specific studies detailing the carbonic anhydrase inhibition mechanism or potency of this compound were not found in the reviewed literature.
Dihydrofolate Reductase (DHFR) Inhibition Kinetics
Dihydrofolate reductase (DHFR) is a critical enzyme and a well-established target for various therapeutic agents. mdpi.com The kinetic mechanisms of DHFR and its inhibition have been studied extensively. nih.govnih.gov While there is a wealth of information on DHFR inhibitors, including kinetic characterizations of the enzyme from different species and the development of novel analogues of existing drugs like trimethoprim (B1683648) mdpi.comnih.gov, no specific data on the inhibition of DHFR by this compound or its close analogues was identified in the search results.
Monoamine Oxidase (MAO-A) Inhibition Mechanisms in Vitro
Currently, there is no publicly available scientific literature that specifically details the in vitro inhibitory activity or the mechanism of action of this compound on the monoamine oxidase A (MAO-A) enzyme. While studies on various morpholine-containing compounds have demonstrated inhibitory effects on monoamine oxidases, specific data for the this compound enantiomer is not available. Research into the structure-activity relationships of related analogues could provide insights, but direct experimental evidence for this specific compound is lacking.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition in Vitro
There is no available research in the public domain that has investigated the in vitro inhibitory potential of this compound against the dipeptidyl peptidase-4 (DPP-4) enzyme. Although the morpholine scaffold is present in some known DPP-4 inhibitors, specific inhibitory constants (such as IC₅₀ values) or mechanistic studies for this compound have not been reported.
Alpha-Glucosidase Inhibition in Vitro
The scientific literature does not currently contain any studies on the in vitro inhibition of the alpha-glucosidase enzyme by this compound. Consequently, there is no data available regarding its potential as an alpha-glucosidase inhibitor or its mechanism of action in this context.
Receptor Interaction and Neurotransmitter System Modulation in Vitro
Ligand Binding Profile and Selectivity
Specific data on the ligand binding profile and selectivity of this compound for various receptors is not detailed in the available scientific literature. While some commercial suppliers allude to interaction studies, concrete data from peer-reviewed research, including binding affinities (Kᵢ) or dissociation constants (Kₑ) for specific neurotransmitter receptors or transporters, is not publicly accessible.
Modulation of Neurotransmitter Receptors
Information regarding the specific modulatory effects of this compound on neurotransmitter receptors in vitro is not available. Studies detailing its potential agonist, antagonist, or allosteric modulator activity on specific receptor subtypes have not been published.
Investigation of Antineoplastic Effects in Vitro
There are no published in vitro studies that specifically investigate the antineoplastic effects of this compound on cancer cell lines. While research has been conducted on other morpholine-substituted compounds, such as those targeting the epidermal growth factor receptor (EGFR) nih.gov, there is no direct evidence or data, such as IC₅₀ values from cytotoxicity assays or mechanistic studies on apoptosis or cell cycle arrest, for this compound itself.
Cellular Proliferation Inhibition Mechanisms
This compound and its analogues have demonstrated significant potential in inhibiting the growth of various cancer cell lines. The primary mechanisms underlying this inhibition involve the induction of cell cycle arrest and apoptosis.
For instance, a series of morpholine-substituted quinazoline (B50416) derivatives, including compounds AK-3 and AK-10, have shown promising cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov Mechanistic studies revealed that these compounds inhibit cellular proliferation by arresting the cell cycle in the G1 phase. nih.gov Similarly, certain tetrahydroquinoline derivatives bearing a morpholine moiety have been identified as potent inhibitors of cancer cell growth, with compound 10e showing exceptional cytotoxicity against lung cancer cells. nih.gov
The antiproliferative activity of these compounds is often attributed to their ability to interact with key cellular targets. For example, some morpholine derivatives have been designed as mTOR inhibitors, a crucial protein in cancer cell growth and survival. nih.gov The structure-activity relationship (SAR) studies of these analogues indicate that the nature and position of substituents on the aromatic rings play a significant role in their cytotoxic potency. nih.gov For example, the presence of electron-withdrawing groups, such as trifluoromethyl, on the benzamide (B126) moiety of tetrahydroquinoline derivatives enhanced their cytotoxicity. nih.gov
Below is a table summarizing the in vitro antiproliferative activity of selected morpholine analogues against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| AK-3 | A549 | 10.38 ± 0.27 | nih.gov |
| MCF-7 | 6.44 ± 0.29 | nih.gov | |
| SHSY-5Y | 9.54 ± 0.15 | nih.gov | |
| AK-10 | A549 | 8.55 ± 0.67 | nih.gov |
| MCF-7 | 3.15 ± 0.23 | nih.gov | |
| SHSY-5Y | 3.36 ± 0.29 | nih.gov | |
| 10d | A549 | 0.062 ± 0.01 | nih.gov |
| MCF-7 | 0.58 ± 0.11 | nih.gov | |
| MDA-MB-231 | 1.003 ± 0.008 | nih.gov | |
| 10e | A549 | 0.033 ± 0.003 | nih.gov |
| 10h | MCF-7 | 0.087 ± 0.007 | nih.gov |
Apoptotic Pathway Induction in Vitro (e.g., ROS-mediated, caspase activation)
A primary mechanism through which this compound analogues exert their anticancer effects is by inducing apoptosis, or programmed cell death. nih.gov This process is often mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of caspases, a family of proteases crucial for the execution of apoptosis.
The generation of ROS can trigger the mitochondrial apoptotic pathway. nih.govpsu.edu For instance, some pyrazoline derivatives have been shown to induce apoptosis in triple-negative breast cancer cells through ROS generation. researchgate.net This increase in ROS can lead to the activation of key apoptotic proteins. nih.gov
Caspase activation is a hallmark of apoptosis. Studies on various synthetic compounds have demonstrated their ability to activate caspases. For example, treatment of cancer cells with certain compounds leads to a significant increase in the activity of caspase-3, an executioner caspase. researchgate.net The activation of caspases can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. nih.gov In many cases, the induction of apoptosis by these compounds is caspase-dependent, as evidenced by the ability of caspase inhibitors to block cell death. nih.gov
The table below illustrates the pro-apoptotic effects of representative compounds.
| Compound/Agent | Cell Line | Effect | Mechanism | Reference |
| AK-3 and AK-10 | A549, MCF-7, SHSY-5Y | Induction of apoptosis | May involve binding to Bcl-2 proteins | nih.gov |
| Tryptanthrin (B1681603) Derivatives (A1, A6) | Hep3B | Caspase-dependent apoptosis | ROS generation, increased p-p53 levels | mdpi.com |
| CCCP | RKO, HT29, HCT8 | Sensitization to TRAIL-induced apoptosis | ROS generation, caspase activation | nih.gov |
| Piceatannol | PANC-1, MIA PaCa-2 | Apoptosis induction | Caspase activation, ROS-mediated mitochondrial dysfunction | nih.gov |
Cell Cycle Modulation in Vitro
In addition to inducing apoptosis, this compound analogues can inhibit cancer cell proliferation by modulating the cell cycle. This involves arresting cells at specific checkpoints, thereby preventing them from progressing through division.
Several studies have demonstrated the ability of morpholine-containing compounds and other synthetic molecules to induce cell cycle arrest. For instance, morpholine-substituted quinazoline derivatives AK-3 and AK-10 were found to arrest the cell cycle in the G1 phase in A549, MCF-7, and SHSY-5Y cancer cells. nih.gov Similarly, a novel quinazoline derivative, compound 6e, induced a G1 phase arrest in MCF-7 breast cancer cells. mdpi.com
Other compounds have been shown to cause arrest at different phases of the cell cycle. For example, synthetic tryptanthrin derivatives A1 and A6 caused S-phase arrest in hepatocellular carcinoma cells. mdpi.com The specific phase of cell cycle arrest can vary depending on the compound and the cancer cell line being studied. For instance, benzimidazole (B57391) derivative 13 was found to induce G1/S arrest in A549 and MDA-MB-231 cells, but only S phase arrest in SKOV3 cells. mdpi.com
The table below summarizes the effects of various compounds on cell cycle progression in different cancer cell lines.
| Compound | Cell Line | Effect on Cell Cycle | Reference |
| AK-3 and AK-10 | A549, MCF-7, SHSY-5Y | G1 phase arrest | nih.gov |
| Tryptanthrin Derivatives (A1, A6) | Hep3B | S phase arrest | mdpi.com |
| Compound 6e | MCF-7 | G1 phase arrest | mdpi.com |
| Compound 13 (benzimidazole derivative) | A549, MDA-MB-231 | G1/S phase arrest | mdpi.com |
| SKOV3 | S phase arrest | mdpi.com | |
| Compound 10 (benzimidazole derivative) | MDA-MB-231, SKOV3 | G2/S phase arrest | mdpi.com |
| A549 | G1/G2 phase arrest | mdpi.com |
Antioxidant Activity Evaluation in Vitro
In addition to their anticancer properties, some morpholine derivatives have been evaluated for their antioxidant activity. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. researchgate.net
Several studies have reported the antioxidant potential of morpholine derivatives. For example, a series of morpholine Mannich base derivatives demonstrated significant radical scavenging properties in DPPH and ABTS assays. researchgate.net Another study on nitric oxide-releasing morpholine derivatives showed that these compounds inhibit lipid peroxidation. nih.gov
The antioxidant activity of these compounds is often attributed to their chemical structure. For instance, the presence of a hemiketalic hydroxyl group on the morpholine ring has been suggested to be responsible for the antioxidant activity, as it can be abstracted by a radical and subsequently stabilized by resonance with an adjacent aromatic substituent. researchgate.net
The table below summarizes the in vitro antioxidant activity of various morpholine derivatives.
| Compound/Derivative Type | Assay | Activity | Reference |
| Morpholine Mannich base derivatives | DPPH and ABTS radical scavenging | Significant radical scavenging property | researchgate.net |
| Nitric oxide releasing morpholine derivatives | Lipid peroxidation inhibition | Inhibition of lipid peroxidation | nih.gov |
| Aromatic morpholine derivatives | Hepatic microsomal membrane lipid peroxidation | IC₅₀ values for most active compounds between 73 and 200 µM | nih.gov |
| Ilex paraguariensis extracts (containing polyphenols) | Radical scavenging | Strong antioxidant activity (EC₅₀ = 54.4 ± 5.14 μg · mL⁻¹) | nih.gov |
| Novel morpholine derivative metal complexes | DPPH˙, OH˙, SO₂˙⁻, and NO˙ radical scavenging | Good radical scavenging abilities, with complexes showing better efficacy | rsc.org |
Conclusion and Future Research Directions
Summary of Current Academic Understanding of (R)-3-(2-Bromophenyl)morpholine
A comprehensive review of current scientific literature reveals a notable scarcity of research focused specifically on this compound. While its hydrochloride salt is commercially available, indicating its potential use as a building block in chemical synthesis, dedicated studies on its preparation, properties, and activities are not readily found in peer-reviewed journals. The current academic understanding is therefore limited and largely inferential, based on general knowledge of substituted morpholines.
The presence of the morpholine (B109124) ring, a 2-bromophenyl group, and a defined stereocenter at the C-3 position suggests that this compound could be of interest for several reasons. The aryl-morpholine substructure is a known pharmacophore that interacts with a range of biological targets, including those in the central nervous system (CNS). acs.org The bromine atom offers a site for further chemical modification through cross-coupling reactions, and the specific (R)-enantiomer could confer stereospecific interactions with chiral biological molecules like proteins and enzymes.
Unexplored Avenues in Synthetic Chemistry and Stereoselective Transformations
Given the lack of specific synthetic procedures for this compound, this area is ripe for investigation. General methods for the synthesis of enantiopure 3-substituted morpholines could be adapted. For instance, a plausible approach could involve the ring-opening of an N-protected aziridine (B145994) with an organocuprate derived from 2-bromo-iodobenzene, followed by a ring annulation reaction. mdpi.com Another potential route is the Petasis borono-Mannich reaction, which can be used to prepare 3-aryl morpholines from 1,2-aminoethanols, arylboronic acids, and glyoxal, followed by a deoxygenation step. acs.org
The stereoselective aspect is critical. The synthesis of specific enantiomers of morpholine derivatives has been achieved through various strategies, including the use of chiral starting materials from the chiral pool, such as amino acids. researchgate.net For example, polymer-supported synthesis using immobilized serine derivatives has been shown to produce stereoselective morpholine-3-carboxylic acids. nih.gov Adapting such a strategy to incorporate the 2-bromophenyl group would be a significant synthetic advancement.
Table 1: Potential Stereoselective Synthetic Strategies for 3-Aryl-Morpholines
| Method | Key Reagents/Starting Materials | Potential for this compound |
| Aziridine Ring-Opening | N-protected aziridine, organocuprates | High, using a cuprate (B13416276) from a 2-bromophenyl source. |
| Petasis Borono-Mannich | 1,2-aminoethanols, 2-bromophenylboronic acid, glyoxal | Feasible, would require subsequent stereoselective reduction. |
| Chiral Pool Synthesis | Chiral amino acids (e.g., serine) | Promising, would involve modification of the amino acid side chain. |
These potential pathways highlight the significant unexplored territory in the synthesis of this specific chiral morpholine derivative.
Advancements in Computational Methodologies for Prediction and Design
Computational chemistry offers powerful tools for predicting the properties and potential biological activities of molecules like this compound, especially in the absence of experimental data. Molecular docking studies could be employed to screen this compound against a wide array of protein targets known to interact with aryl-morpholine scaffolds. For example, computational models have been used to understand the interactions of morpholine derivatives with mTOR inhibitors, providing insights into structure-activity relationships. mdpi.com
Furthermore, computational analysis can predict key physicochemical properties, such as solubility, lipophilicity (LogP), and potential for blood-brain barrier penetration, which are crucial for assessing its drug-likeness. acs.org The stereochemistry of the molecule can also be computationally investigated to understand its conformational preferences and how the (R)-configuration might influence its interaction with chiral binding sites. While some predicted data for the related compound 2-(3-bromophenyl)morpholine (B1517816) can be found in databases, a dedicated computational study on the (R)-3-(2-bromophenyl) isomer is a clear avenue for future research. ijprs.com
Prospects for Elucidating Novel Biological Mechanisms in Vitro
The true potential of this compound lies in its yet-to-be-discovered biological activities. The general class of morpholine derivatives has been associated with a wide range of pharmacological effects, including antimicrobial, antidepressant, and antitumor activities. researchgate.net The presence of a bromophenyl group is also of interest, as bromophenol derivatives have shown inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B). emich.edu
Future in vitro studies could explore a variety of potential mechanisms. High-throughput screening against a panel of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could quickly identify potential biological targets. Given that many aryl-morpholine compounds are CNS-active, initial in vitro assays could focus on receptors and enzymes involved in neurotransmission. nih.gov For example, some N-aryl sulfonamide substituted morpholine derivatives have been identified as potent muscarinic receptor 1 (M1) agonists. tandfonline.com
Table 2: Potential In Vitro Biological Assays for this compound
| Assay Type | Potential Target/Activity | Rationale |
| Kinase Inhibition Assays | mTOR, PI3K, other kinases | Aryl-morpholine is a known scaffold for kinase inhibitors. mdpi.com |
| Receptor Binding Assays | Muscarinic, Serotonin, Dopamine receptors | Aryl-morpholines are prevalent in CNS-active compounds. nih.govtandfonline.com |
| Enzyme Inhibition Assays | PTP1B, MAO | Bromophenyl groups can confer inhibitory activity; morpholines can inhibit MAO. nih.govemich.edu |
| Antimicrobial Assays | Bacterial and fungal strains | Morpholine derivatives have shown broad antimicrobial potential. researchgate.net |
| Cytotoxicity Assays | Cancer cell lines | To assess potential antitumor properties. researchgate.net |
The elucidation of the in vitro activities of this compound could pave the way for its development as a novel chemical probe or a lead compound in drug discovery.
Q & A
Q. What are the established synthetic routes for (R)-3-(2-Bromophenyl)morpholine, and how do reaction conditions influence enantiomeric purity?
The synthesis of this compound typically involves chiral resolution or enantioselective catalysis. For example, enzymatic cascades (e.g., co-immobilized multi-enzyme systems) have been used to synthesize structurally similar chiral amines, such as (R)-2-amino-3-(2-bromophenyl)propanoic acid, with high enantiomeric excess (ee) by leveraging stereospecific transaminases . Key parameters include pH control (7.5–8.5), temperature (30–37°C), and cofactor recycling (e.g., NADH/NAD+). Competing pathways, such as non-enzymatic racemization, must be minimized by optimizing reaction time and solvent polarity.
Q. What analytical techniques are critical for characterizing this compound and verifying its stereochemical configuration?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the aromatic substitution pattern and morpholine ring integrity. For example, the 2-bromophenyl group shows distinct splitting patterns in the aromatic region (δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature).
- X-ray Crystallography: Resolves absolute stereochemistry, as demonstrated in structurally related morpholine derivatives .
- Chiral HPLC: Measures enantiomeric purity using columns like Chiralpak IA/IB under isocratic conditions (e.g., hexane:isopropanol 90:10) .
Q. How does the bromine substituent at the 2-position of the phenyl ring influence the compound’s reactivity and stability?
The 2-bromophenyl group introduces steric hindrance and electronic effects:
- Steric Effects: Hinders nucleophilic substitution at the ortho position, directing reactions to the para or meta positions.
- Electronic Effects: The electron-withdrawing bromine destabilizes intermediates in electrophilic aromatic substitution, favoring alternative pathways (e.g., Suzuki coupling under palladium catalysis) . Stability studies suggest that light and moisture can induce debromination; thus, storage under inert atmospheres (argon) and low temperatures (−20°C) is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in antimicrobial or receptor-binding assays often arise from:
- Purity Issues: Trace impurities (e.g., residual Pd catalysts in cross-coupled derivatives) can skew results. Validate purity via LC-MS and elemental analysis .
- Stereochemical Variance: Enantiomers may exhibit divergent activities. Compare (R)- and (S)-isomers in parallel assays .
- Assay Conditions: Adjust parameters like cell line viability (e.g., HepG2 vs. HEK293) or buffer composition (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .
Q. What strategies optimize the enantioselective synthesis of this compound for scalable production?
- Enzymatic Catalysis: Use engineered transaminases or ketoreductases with high substrate specificity. For example, a co-immobilized system (e.g., transaminase + formate dehydrogenase) achieved >99% ee in related compounds .
- Chiral Auxiliaries: Employ Evans oxazolidinones or Oppolzer’s sultams to direct stereochemistry during ring-closing reactions.
- Dynamic Kinetic Resolution (DKR): Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to maximize yield and ee .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Docking Studies: Simulate interactions with target receptors (e.g., NK-1) using software like AutoDock Vina. The morpholine oxygen and bromine’s halogen bonding are critical for binding affinity .
- ADMET Prediction: Tools like SwissADME estimate logP (~2.8), suggesting moderate blood-brain barrier permeability.
- Metabolic Stability: CYP450 isoform screening (e.g., CYP3A4) identifies potential oxidation sites (e.g., morpholine ring) .
Methodological Considerations
Q. What precautions are necessary for handling this compound in laboratory settings?
- Toxicity: Brominated aromatics may exhibit acute toxicity (LD50 ~200 mg/kg in rodents). Use fume hoods and PPE (gloves, goggles).
- Environmental Hazards: Avoid aqueous waste disposal; bromine can bioaccumulate. Use activated carbon filters for solvent recovery .
- Regulatory Compliance: Follow OSHA guidelines for airborne exposure limits (PEL ≤1 mg/m³) and SARA Title III reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
